5-Amino-2-anilinopyridine monohydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 221.69 g/mol. It is classified under the CAS number 26878-30-8 and has several synonyms, including N2-Phenylpyridine-2,5-diamine hydrochloride. This compound features an amino group and a pyridine ring, which contribute to its potential biological and chemical reactivity. The presence of both an amino group and an aniline structure makes it a versatile building block in organic synthesis and medicinal chemistry .
The synthesis of 5-Amino-2-anilinopyridine monohydrochloride typically involves several steps:
This compound has several applications across different fields:
Interaction studies involving 5-Amino-2-anilinopyridine monohydrochloride focus on its binding capabilities with biological targets. These studies may include:
Several compounds share structural similarities with 5-Amino-2-anilinopyridine monohydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Amino-2-chloropyridine | Amino-pyridine | Antimicrobial |
| 5-Amino-2-pyridinol hydrochloride | Amino-pyridine alcohol | Anticancer properties |
| 4-Aminoaniline | Aniline derivative | Dye production |
The uniqueness of 5-Amino-2-anilinopyridine monohydrochloride lies in its specific combination of an amino group and a pyridine structure, which may enhance its reactivity and biological interactions compared to other similar compounds. Its specific position of substitution on the pyridine ring also contributes to its distinct chemical behavior and potential applications in drug design and synthesis .
Functionalization of the pyridine ring is a cornerstone of synthesizing 5-amino-2-anilinopyridine derivatives. Traditional electrophilic substitution methods, such as iodination, often require harsh conditions or toxic reagents. For instance, iodination of 5-aminoisophthalic acid using iodide salts (e.g., NaI or KI) and dimethyl sulfoxide (DMSO) under acidic conditions enables efficient electrophilic substitution at the 2, 4, and 6 positions via in situ generation of molecular iodine ($$I_2$$) . This approach avoids unstable iodinating agents and achieves yields exceeding 60% in aqueous or alcoholic solvents .
Modern photochemical strategies offer complementary pathways. Radical-based functionalization, as demonstrated in pyridinium ion reduction, leverages single-electron transfer (SET) mechanisms to generate pyridinyl radicals. These intermediates couple with allylic radicals under catalytic control, enabling C(sp²)–C(sp³) bond formation without classical Minisci chemistry constraints . While not directly applied to 5-amino-2-anilinopyridine, such methods highlight the versatility of pyridine functionalization under mild, redox-neutral conditions.
Introducing the anilino group at the pyridine’s 2-position often relies on palladium-catalyzed cross-coupling reactions. Although the provided sources do not detail Pd-mediated syntheses of 5-amino-2-anilinopyridine, general principles from analogous systems apply. Buchwald-Hartwig amination, for example, facilitates C–N bond formation between aryl halides and amines using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos). This method could theoretically couple 2-chloro-5-aminopyridine with aniline to install the anilino group.
However, alternative pathways may dominate in practice. The patent literature emphasizes iodine-mediated electrophilic substitution over transition-metal catalysis for pyridine derivatives . For instance, coupling 5-aminoisophthalic acid with iodide salts in DMSO/HCl achieves triiodination without Pd, suggesting that halogenation precedes amination in some synthetic routes .
The protonation state of 5-amino-2-anilinopyridine significantly influences its reactivity and stability. Under acidic conditions, the pyridine nitrogen preferentially protonates, forming a pyridinium ion that enhances electrophilicity at adjacent positions. This behavior mirrors observations in 4-aminopyridinium systems, where protonation stabilizes the cation via N–H···N/S hydrogen bonds with counterions .
In aprotic media, tautomeric equilibria between amino and imino forms may arise. For example, 4-aminopyridine exhibits tautomerism in thiocyanate salts, with hydrogen bonding dictating crystal packing . Similarly, 5-amino-2-anilinopyridine’s amino groups likely participate in intra- and intermolecular hydrogen bonds, stabilizing specific tautomers during salt formation.
Crystallographic studies reveal critical insights into the hydrochloride salt formation of 5-amino-2-anilinopyridine. Post-synthetic treatment—dissolving the crude product in alkaline solution, decolorizing with activated carbon, and neutralizing with HCl—yields a crystalline solid . This process mirrors methodologies used in 4-aminopyridinium thiocyanate synthesis, where N–H···S/N hydrogen bonds between cations, anions, and neutral molecules direct crystal growth .
Key hydrogen-bonding parameters for analogous systems include:
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···N | 2.85–3.10 | 150–170 | |
| N–H···S | 3.30–3.50 | 140–160 |
These interactions stabilize the hydrochloride salt’s lattice, ensuring high purity (>90%) and consistent stoichiometry .